molecular formula C15H14N2O2 B15330624 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15330624
M. Wt: 254.28 g/mol
InChI Key: YNHPGYPIDPBNLC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 5-position and a 2-methoxyphenyl group at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological relevance, including applications in anti-inflammatory, anticancer, and antimicrobial therapies . The methoxy substituents in this compound likely enhance its electron-donating properties, influencing its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-7-4-3-6-11(13)12-10-17-14(16-12)8-5-9-15(17)19-2/h3-10H,1-2H3

InChI Key

YNHPGYPIDPBNLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C(=N2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is primarily synthesized via condensation reactions between α-haloketones and 2-aminopyridine derivatives. A catalyst-free, solvent-free method achieves 91% yield by reacting α-bromoacetophenone with 2-aminopyridine at 60°C for 20 minutes . Alternative approaches include:

Method Conditions Yield Key Advantages Source
One-pot synthesis[Bmim]Br₃, Na₂CO₃, solvent-free, 80°C85–92%Avoids toxic solvents; high atom economy
Microwave-assistedSolvent-free, 150 W, 15 min88%Rapid reaction time; energy-efficient
Copper-catalyzed aerobicCuI, O₂, DMSO, 100°C78–90%Broad functional group tolerance

These methods highlight trends toward green chemistry and operational simplicity.

Electrophilic Substitution Reactions

The electron-donating methoxy groups direct electrophilic attacks to specific positions:

  • Nitration : Occurs at the para position of the phenyl ring (C-2') due to methoxy activation.

  • Sulfonation : Preferentially targets the imidazo[1,2-a]pyridine core at C-5, forming water-soluble derivatives .

C-3 Functionalization via Multicomponent Reactions (MCRs)

The C-3 position undergoes arylomethylation through a decarboxylative Petasis-like mechanism :

  • Reactants : Glyoxalic acid, boronic acids.

  • Conditions : 120°C, 12 h, toluene.

  • Mechanism :

    • Nucleophilic attack by imidazo[1,2-a]pyridine on glyoxalic acid.

    • Boronic acid complexation and phenyl migration.

    • Decarboxylation to yield C-3-arylmethylated products.

Boronic Acid Product Yield Key Application
Phenylboronic acid82%Enhanced AChE inhibition activity
4-Cyanophenylboronic acid76%Antibacterial lead compound

Oxidative Coupling and Cross-Dehydrogenation

Copper-catalyzed aerobic oxidative coupling enables C–N bond formation with ketones :

  • Substrates : Acetophenones, alkenyl ketones.

  • Key Intermediate : Ortoleva-King adduct formation confirmed via ESI-MS .

Derivatization for Biological Activity

Structural modifications at C-2 and C-3 enhance pharmacological properties:

  • Adamantyl/Biphenyl Side Chains : Improve acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM for biphenyl derivative 2h ) .

  • 3,4-Dichlorophenyl Derivatives : Exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM) .

| Derivative

Scientific Research Applications

5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically modulate biological activity. Key comparisons include:

Compound Name Substituents Electronic Effects Biological Activity References
5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine 5-OCH₃, 2-(2-OCH₃-C₆H₄) Electron-donating Hypothesized: Anti-inflammatory, antimicrobial (by analogy)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 2-(4-OCH₃-C₆H₄) Electron-donating (para position) Anticholinesterase (IC₅₀: 1.2–3.8 µM)
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-CH₃, 2-COOEt Moderate electron-withdrawing (ester) FXa inhibition, ischemic disease therapy
5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH Electron-withdrawing (carboxylic acid) Discontinued (stability issues)

Key Observations :

  • Electronic Effects : Methoxy groups enhance electron density, favoring interactions with electron-deficient biological targets. Conversely, carboxylic acid or ester groups (e.g., in ) may improve solubility but reduce membrane permeability.

Pharmacological Activity

  • Anticholinesterase Activity : Derivatives with electron-withdrawing groups (e.g., Cl at position 3) exhibit stronger AChE inhibition (IC₅₀: 0.8–2.1 µM) than methoxy-substituted analogues (IC₅₀: 1.2–3.8 µM) .
  • Antimicrobial Potential: Glyoxylamide derivatives (e.g., imidazo[1,2-a]pyridine-3-yl-glyoxylamides) show broad-spectrum antimicrobial activity, suggesting that the target compound’s methoxy groups could similarly enhance interactions with bacterial enzymes .

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C±15%
SolventEthanol/Water (9:1)Maximizes purity
CatalystKHCO₃Neutralizes HBr

Q. Table 2: Common Biological Assays and Targets

Assay TypeTargetReadoutReference
Fluorescence polarizationHIF-1α bindingΔmP values
Microsomal stabilityCYP3A4 metabolismHalf-life (t₁/₂)

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